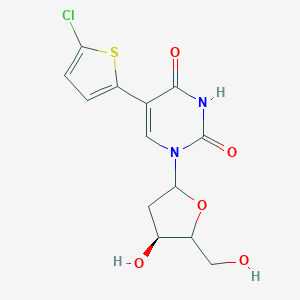
5-(5-Chloro-2-thienyl)-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Chloro-2-thienyl)-2'-deoxyuridine, also known as SCTDU, is a thymidine analogue that has been extensively studied for its potential applications in cancer treatment. It is a nucleoside analogue that can be incorporated into DNA during replication, causing DNA damage and ultimately leading to cell death.
Mechanism Of Action
5-(5-Chloro-2-thienyl)-2'-deoxyuridine is incorporated into DNA during replication, leading to DNA damage and ultimately cell death. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Biochemical And Physiological Effects
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to enhance the immune response to cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is its potential to enhance the effects of other chemotherapeutic agents. However, the low yield and time-consuming synthesis process can be a limitation for lab experiments. Additionally, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been shown to have toxic effects on normal cells, which can be a challenge for its clinical use.
Future Directions
There are several future directions for the study of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. One area of research is the development of more efficient synthesis methods to increase the yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine. Additionally, further studies are needed to better understand the mechanisms of action of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine and its potential interactions with other chemotherapeutic agents. Finally, clinical trials are needed to determine the safety and efficacy of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine in cancer patients.
Synthesis Methods
The synthesis of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 2'-deoxyuridine in the presence of a base catalyst. The resulting compound is then purified through a series of chromatography steps. The yield of 5-(5-Chloro-2-thienyl)-2'-deoxyuridine is typically low, and the synthesis process can be time-consuming.
Scientific Research Applications
5-(5-Chloro-2-thienyl)-2'-deoxyuridine has been studied extensively for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. 5-(5-Chloro-2-thienyl)-2'-deoxyuridine has also been shown to enhance the effects of other chemotherapeutic agents, such as cisplatin and doxorubicin.
properties
CAS RN |
134333-72-5 |
|---|---|
Product Name |
5-(5-Chloro-2-thienyl)-2'-deoxyuridine |
Molecular Formula |
C13H13ClN2O5S |
Molecular Weight |
344.77 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |
InChI Key |
RQZRQHNKLHIOQI-JYPKXMCJSA-N |
Isomeric SMILES |
C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O |
synonyms |
5-(5-chlorothien-2-yl)-2'-deoxyuridine 5-CTYDU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
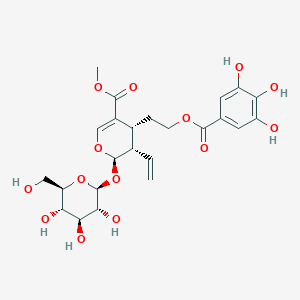
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)
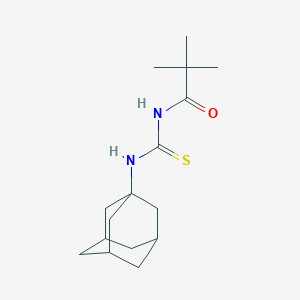
![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
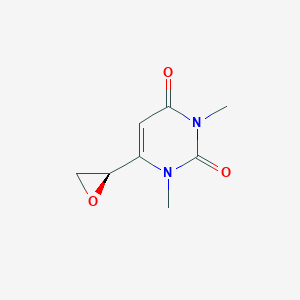
![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
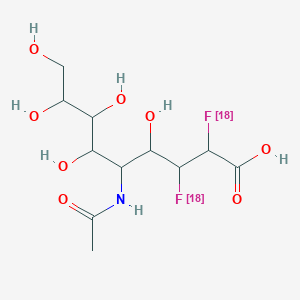
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)